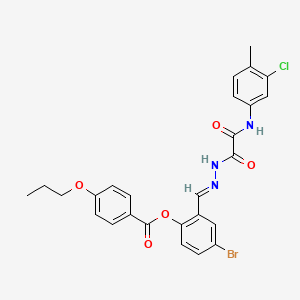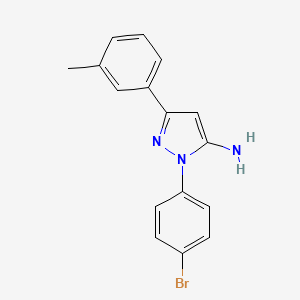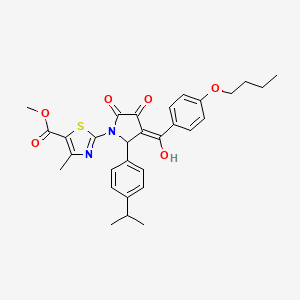![molecular formula C15H14N4O3 B12017494 N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide CAS No. 352460-84-5](/img/structure/B12017494.png)
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features a hydrazine functional group and a pyridine ring, making it structurally interesting.
- The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group, a pyridin-4-ylmethylidene moiety, and an acetamide functional group.
N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide: , also known by its chemical formula , is a synthetic organic compound.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazine intermediate. This intermediate then reacts with pyridine-4-carbaldehyde to yield the desired compound.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents (e.g., ethanol or methanol).
Industrial Production: Although not widely produced industrially, the compound can be synthesized on a laboratory scale.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but potential products include derivatives with modified functional groups.
Applications De Recherche Scientifique
Biology: Its hydrazine moiety may have biological activity, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Limited industrial applications, but it may find use as a building block in fine chemicals.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and potential pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other hydrazine-containing compounds, such as hydrazones and semicarbazones, share structural features.
Uniqueness: The combination of the 4-methoxyphenyl group, pyridine ring, and acetamide functionality distinguishes it from related compounds.
Remember that this compound’s full potential awaits further exploration through research and experimentation.
Propriétés
Numéro CAS |
352460-84-5 |
|---|---|
Formule moléculaire |
C15H14N4O3 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H14N4O3/c1-22-13-4-2-12(3-5-13)18-14(20)15(21)19-17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Clé InChI |
WQCTXLILGDZPHS-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)

![4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12017427.png)
![Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017428.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)

![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)

![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)




